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Compound of Interest

Compound Name:
2-Methylcyclobutane-1-carboxylic

acid

Cat. No.: B1367422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylcyclobutane-1-
carboxylic acid, a small molecule with potential applications in medicinal chemistry and

materials science. This document details its physicochemical properties, spectroscopic data,

synthesis protocols, and explores its relevance in the broader context of drug development.

Core Physicochemical and Structural Data
2-Methylcyclobutane-1-carboxylic acid is a cycloalkane carboxylic acid with the molecular

formula C₆H₁₀O₂.[1] Its molecular weight is 114.14 g/mol .[1] The structure consists of a four-

membered cyclobutane ring substituted with a methyl group and a carboxylic acid functional

group. The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism,

with the potential for both cis and trans isomers.
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Property Value Reference

Molecular Formula C₆H₁₀O₂ [1]

Molecular Weight 114.14 g/mol [1]

CAS Number 42185-61-5 [1]

IUPAC Name
2-methylcyclobutane-1-

carboxylic acid
[1]

SMILES CC1CCC1C(=O)O [1]

InChI

InChI=1S/C6H10O2/c1-4-2-3-

5(4)6(7)8/h4-5H,2-3H2,1H3,

(H,7,8)

[1]

InChIKey
ZQUWTFVQYAVBJZ-

UHFFFAOYSA-N
[1]

Spectroscopic and Analytical Data
Detailed spectroscopic data for 2-methylcyclobutane-1-carboxylic acid is not extensively

published. However, based on its chemical structure, the following spectral characteristics can

be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutane ring

protons. The methyl group protons would likely appear as a doublet, and the carboxylic acid

proton would be a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The spectrum would display six distinct carbon signals. The carbonyl carbon of the

carboxylic acid would be the most downfield signal (typically in the range of 170-180 ppm).

The remaining signals would correspond to the carbons of the cyclobutane ring and the

methyl group.

Infrared (IR) Spectroscopy:
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The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups

present:

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-

bonded carboxylic acid.

A strong C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group.

C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry (MS):

A GC-MS spectrum is available on PubChem, which can be used for the identification of this

compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group

and fragmentation of the cyclobutane ring.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-methylcyclobutane-1-
carboxylic acid is not readily available in the literature, a plausible synthetic route can be

devised based on established methods for the synthesis of cyclobutane derivatives. One

common approach involves a [2+2] cycloaddition reaction followed by functional group

manipulation.

Proposed Synthesis of 2-Methylcyclobutane-1-carboxylic Acid:

The synthesis could begin with a [2+2] cycloaddition of an appropriate ketene with propene to

form a cyclobutanone intermediate. This intermediate can then be converted to the target

carboxylic acid.

Step 1: [2+2] Cycloaddition to form 2-Methylcyclobutanone

Reactants: Dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine)

and propene.

Procedure: In a flame-dried, three-necked round-bottom flask equipped with a dropping

funnel, a condenser, and a magnetic stirrer, a solution of dichloroacetyl chloride in an

anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) is prepared. The flask is
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cooled in an ice bath. A solution of triethylamine in the same solvent is added dropwise to

generate dichloroketene. Propene gas is then bubbled through the reaction mixture. The

reaction is stirred at low temperature for several hours. After the reaction is complete, the

mixture is filtered to remove triethylamine hydrochloride. The filtrate is washed with water

and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under

reduced pressure to yield crude 2,2-dichloro-3-methylcyclobutanone. This intermediate is

then dehalogenated using a reducing agent like zinc dust in acetic acid to give 2-

methylcyclobutanone.

Step 2: Oxidation to 2-Methylcyclobutane-1-carboxylic acid

Reactant: 2-Methylcyclobutanone

Procedure: The 2-methylcyclobutanone can be oxidized to the corresponding carboxylic acid

using a strong oxidizing agent. A common method is the haloform reaction if the methyl

group is adjacent to the carbonyl, or a Baeyer-Villiger oxidation followed by hydrolysis. A

more direct approach would be oxidation with a reagent like potassium permanganate or

chromic acid under appropriate conditions. For example, the cyclobutanone could be treated

with a solution of potassium permanganate in a basic aqueous solution, followed by

acidification to yield the carboxylic acid. The crude product would then be purified by

extraction and distillation or recrystallization.

Applications in Drug Development and Medicinal
Chemistry
Cyclobutane-containing molecules are of growing interest in drug discovery. The rigid and

three-dimensional nature of the cyclobutane ring can be used to orient pharmacophoric groups

in a specific and constrained conformation, which can lead to improved binding affinity and

selectivity for biological targets.[2] Cyclobutane carboxylic acid derivatives, in particular, serve

as valuable building blocks in the synthesis of more complex biologically active molecules.[3]

While there is no specific information on the biological activity of 2-methylcyclobutane-1-
carboxylic acid itself, its structural motif is present in various compounds explored in

medicinal chemistry. The incorporation of a cyclobutane ring can enhance metabolic stability

and provide novel intellectual property.[2]
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The general role of cyclobutane derivatives in the drug discovery pipeline can be visualized as

follows:
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Role of Cyclobutane Scaffolds in Drug Discovery.

Conclusion
2-Methylcyclobutane-1-carboxylic acid is a simple yet intriguing molecule with potential as a

building block in the synthesis of more complex and potentially bioactive compounds. While

detailed experimental and biological data for this specific molecule are sparse, its structural

features are representative of a class of compounds that are increasingly utilized in modern

drug discovery to create novel chemical entities with desirable pharmacological properties.

Further research into the synthesis, characterization, and biological evaluation of its derivatives

is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylcyclobutane-1-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylcyclobutane-1-carboxylic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://www.benchchem.com/product/b193281
https://www.benchchem.com/product/b1367422#molecular-weight-of-2-methylcyclobutane-1-carboxylic-acid
https://www.benchchem.com/product/b1367422#molecular-weight-of-2-methylcyclobutane-1-carboxylic-acid
https://www.benchchem.com/product/b1367422#molecular-weight-of-2-methylcyclobutane-1-carboxylic-acid
https://www.benchchem.com/product/b1367422#molecular-weight-of-2-methylcyclobutane-1-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1367422?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

